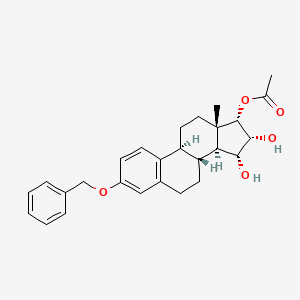

3-O-Benzyl Estetrol 17-Acetate

Description

Contextualization of Estetrol (B1671307) within the Steroid Hormone Landscape

Estetrol (E4) is a naturally occurring estrogen, produced by the human fetal liver during pregnancy. nih.govnih.gov Structurally, it is an estrane (B1239764) steroid with four hydroxyl groups, distinguishing it from other endogenous estrogens like estradiol (B170435) (E2), estrone (B1671321) (E1), and estriol (B74026) (E3). nih.govwikipedia.org While discovered in 1965, significant interest in its potential applications has surged in recent decades. nih.govnih.gov

Estetrol exhibits a unique profile of action, functioning as a selective estrogen receptor modulator (SERM). nih.govnih.gov It demonstrates a moderate affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERα. nih.govwikipedia.orgdrugbank.com This interaction is crucial as it appears to have a more neutral effect on certain tissues, such as the liver and breast, compared to other estrogens. wikipedia.orgwikipedia.orgbedsider.org This tissue-selective activity has positioned estetrol as a promising candidate for various clinical applications. bohrium.comresearchgate.net

The industrial production of estetrol for research and pharmaceutical development relies on chemical synthesis, typically starting from estrone. researchgate.netmdpi.com This multi-step process involves the creation of various intermediates to achieve the final, biologically active molecule.

Significance of Synthetic Estetrol Analogues in Probing Molecular Mechanisms

The development of synthetic analogues of natural hormones like estetrol is a cornerstone of modern medicinal chemistry and pharmacology. These analogues, created by chemically modifying the parent molecule, are invaluable tools for several reasons:

Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the estetrol molecule, researchers can determine which functional groups are essential for its biological activity. This helps in understanding how estetrol binds to its receptors and elicits its specific effects.

Probing Receptor Binding: Synthetic derivatives can be designed to have altered affinities for ERα and ERβ, allowing scientists to dissect the specific roles of each receptor subtype in different tissues and physiological processes.

Improving Pharmacokinetic Properties: Modifications to the estetrol structure can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While not the focus for an intermediate like 3-O-Benzyl Estetrol 17-Acetate, this is a major goal in the development of therapeutic drugs.

Serving as Research Tools: Radiolabeled or fluorescently tagged analogues can be used to visualize and quantify the distribution of estrogen receptors in cells and tissues, providing critical insights into their function in health and disease.

The synthesis of various estetrol derivatives, including monoglucuronides, has been a subject of research to understand its metabolism and create substrates for enzymatic studies. nih.gov

Rationale for Research into this compound as a Key Intermediate and Research Tool

This compound is a "protected" form of estetrol, meaning that two of its reactive hydroxyl groups have been temporarily modified. scbt.com Specifically, the hydroxyl group at the 3-position is protected by a benzyl (B1604629) group, and the hydroxyl group at the 17-position is protected by an acetate (B1210297) group. This strategic protection serves several critical purposes in the context of estetrol synthesis and research:

Facilitating Stepwise Synthesis: The primary rationale for creating this compound is its role as a key intermediate in the multi-step chemical synthesis of estetrol and its analogues. google.comgoogle.comgoogle.com The protecting groups prevent these specific hydroxyl groups from reacting out of turn during subsequent chemical transformations, allowing for precise modifications at other positions on the steroid nucleus.

Enabling Specific Chemical Reactions: With the 3- and 17-positions blocked, chemists can selectively perform reactions on the remaining hydroxyl groups at the 15 and 16 positions, or on the steroid's D-ring. This level of control is essential for creating a diverse library of estetrol analogues for research purposes.

Improving Yield and Purity: The use of stable protecting groups like the benzyl group can lead to higher yields and improved purity of the final product by minimizing the formation of unwanted by-products. google.comgoogle.com

A Stable Precursor for Further Derivatization: As a stable, well-characterized compound, this compound can be stored and used as a starting material for the synthesis of a wide range of novel estetrol derivatives for investigational use.

In essence, while this compound itself is not intended for biological or therapeutic use, its existence is fundamental to the efficient and controlled synthesis of estetrol and the exploration of its chemical and biological space.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPMZOEOOUEIG-LHQKFFONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747112 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-24-8 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 O Benzyl Estetrol 17 Acetate

Retrosynthetic Analysis of 3-O-Benzyl Estetrol (B1671307) 17-Acetate from Steroidal Precursors

A retrosynthetic analysis of 3-O-Benzyl Estetrol 17-Acetate reveals that the molecule can be disconnected to key steroidal precursors. The primary starting material for many synthetic routes is estrone (B1671321). The synthesis plan generally involves the protection of the 3-hydroxyl group, followed by modifications to the D-ring to introduce the 15α, 16α-dihydroxy and 17β-acetoxy functionalities. The benzyl (B1604629) group at the C-3 position and the acetate (B1210297) group at the C-17 position are protecting groups that can be selectively removed to yield estetrol.

The key disconnections in the retrosynthesis are:

C-17 Acetoxy group: This can be introduced by acetylation of a 17β-hydroxyl group.

C-15 and C-16 Hydroxyl groups: These are typically installed via cis-dihydroxylation of a C15-C16 double bond.

3-O-Benzyl group: This protecting group is introduced by benzylation of the C-3 phenolic hydroxyl group of a precursor like estrone.

This strategic disconnection leads back to estrone, a commercially available and cost-effective starting material for the synthesis of various estrogen derivatives. caltech.edu

Synthesis of Key Estrone-Derived Intermediates

The synthesis of this compound from estrone necessitates the formation of several key intermediates. A crucial step is the introduction of a double bond in the D-ring at the C15-C16 position. This is often achieved through a multi-step process starting from a protected estrone derivative.

One common pathway involves:

Protection of the C-3 hydroxyl group of estrone: This is typically done using a benzyl group to prevent unwanted reactions at this position.

Formation of an enol derivative at C-17: The 17-keto group is converted into an enol ether or enol acetate.

Introduction of the C15-C16 double bond: This can be achieved through various methods, such as allylic bromination followed by dehydrobromination.

An alternative approach involves protecting the 17-carbonyl group as a ketal before creating the C15-C16 unsaturation. google.com This intermediate, 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one, where 'A' can be a benzyl group, is a pivotal precursor for the subsequent dihydroxylation step. google.compatsnap.com

Specific Reaction Pathways for the Introduction of 3-O-Benzyl and 17-Acetate Moieties

The introduction of the 3-O-benzyl and 17-acetate groups is accomplished through specific and selective chemical reactions.

The phenolic hydroxyl group at the C-3 position of the steroidal A-ring is more acidic than the alcoholic hydroxyl groups that will be introduced later at C-15, C-16, and C-17. This difference in acidity allows for its regioselective protection. Benzylation is a common method for protecting this group. The reaction is typically carried out by treating the estrone precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium methoxide. patsnap.com The use of a benzyl ether as a protecting group is advantageous due to its stability under various reaction conditions and its relatively straightforward removal by catalytic hydrogenation.

The 17-hydroxyl group is typically introduced by the reduction of the 17-keto group. For the synthesis of the 17β-acetate, a stereoselective reduction is required to form the 17β-alcohol. This is often achieved using reducing agents like sodium borohydride or lithium aluminum hydride, which preferentially attack from the less hindered α-face of the steroid, leading to the desired β-epimer. google.com Subsequent acetylation of the 17β-hydroxyl group is then carried out using acetic anhydride (Ac2O) in the presence of a base like pyridine and a catalyst such as 4-dimethylaminopyridine (DMAP). newdrugapprovals.org This reaction proceeds with high yield and stereoselectivity. newdrugapprovals.org

Stereochemical Control and Diastereoselectivity in Estetrol Ring D Functionalization

A critical aspect of the synthesis of this compound is the stereochemical control during the functionalization of the D-ring. The introduction of the 15α and 16α hydroxyl groups must be highly diastereoselective. This is achieved through a cis-dihydroxylation of the C15-C16 double bond of the tetraene intermediate.

The reagent of choice for this transformation is osmium tetroxide (OsO4). newdrugapprovals.org The reaction with OsO4 proceeds via a concerted [3+2] cycloaddition mechanism, where the osmium adds to the double bond from the less sterically hindered α-face of the steroid. This results in the formation of a cyclic osmate ester, which upon hydrolysis yields the desired 15α, 16α-diol stereochemistry. The use of a co-oxidant, such as trimethylamine N-oxide (TMAO), allows for the use of catalytic amounts of the toxic and expensive OsO4. newdrugapprovals.org

The stereochemical outcome of this reaction is crucial for the biological activity of the final estetrol product.

Application of Advanced Synthetic Techniques in Estetrol Derivative Synthesis

While classical synthetic methods have been successfully employed for the synthesis of estetrol derivatives, modern techniques are continuously being explored to improve efficiency, yield, and sustainability. These include:

Catalytic Methods: The use of catalytic amounts of reagents, such as in the OsO4-mediated dihydroxylation, is a key principle of green chemistry. newdrugapprovals.org

Enzymatic Reactions: Biocatalysis offers a powerful tool for highly selective transformations. For instance, specific cytochrome P450 enzymes can be used for regioselective and stereoselective hydroxylation of steroid skeletons, potentially offering a more direct route to certain intermediates. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, especially for hazardous reactions.

These advanced techniques hold the promise of developing more efficient and environmentally friendly syntheses of this compound and other complex steroidal molecules.

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| Estrone | C18H22O2 | Starting Material |

| 3-O-Benzyl Estrone | C25H28O2 | Protected Intermediate |

| 3-Benzyloxy-estra-1,3,5(10),15-tetraen-17-one | C25H26O2 | Key precursor for D-ring functionalization |

| 3-Benzyloxy-estra-1,3,5(10),15-tetraen-17β-ol | C25H28O2 | Intermediate for 17-acetylation |

| 17-Acetyloxy-3-benzyloxy-estra-1,3,5(10),15-tetraene | C27H30O3 | Substrate for dihydroxylation |

Table 2: Reagents for Key Transformations

| Transformation | Reagent(s) | Purpose |

| C-3 Benzylation | Benzyl bromide (BnBr), K2CO3 | Protection of phenolic hydroxyl |

| C-17 Reduction | Sodium borohydride (NaBH4) | Formation of 17β-hydroxyl group |

| C-17 Acetylation | Acetic anhydride (Ac2O), Pyridine, DMAP | Formation of 17-acetate |

| C15-C16 Dihydroxylation | Osmium tetroxide (OsO4), TMAO | Introduction of 15α, 16α-diols |

Catalytic Hydrogenation for Benzyl Group Removal

The removal of the 3-O-benzyl ether protecting group is a critical step in the synthesis of estetrol and its derivatives from precursors like this compound. Catalytic hydrogenation is the most common and efficient method for this transformation. This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether through the addition of hydrogen.

The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). The process involves bubbling hydrogen gas (H₂) through a solution of the steroid dissolved in a suitable organic solvent, such as ethanol, methanol, or ethyl acetate, in the presence of the Pd/C catalyst. The reaction proceeds under mild conditions and is generally high-yielding, producing the deprotected alcohol and toluene as a byproduct.

The general mechanism involves the adsorption of both the benzyl ether and hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the C-O bond and the subsequent formation of the desired alcohol and toluene. The choice of catalyst, solvent, and reaction conditions can be tailored to ensure selectivity, especially when other reducible functional groups are present in the molecule. For instance, transfer hydrogenation, which uses a hydrogen donor like ammonium formate or 1,4-cyclohexadiene in place of hydrogen gas, offers an alternative under milder conditions.

| Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions | Yield | Reference(s) |

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol, Ethyl Acetate, THF | Room temperature, atmospheric or slightly elevated pressure | High | |

| 5% Pd/C | H₂ (gas) | THF:tBuOH:PBS buffer | 10 bar pressure | >73% | |

| Pd(0) EnCat™ 30NP | H₂ (gas, balloon) | Ethanol | Room temperature, overnight | ~100% Conversion | |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux temperature | High | |

| Pd(OAc)₂ / NaH | Sodium Hydride | N,N-Dimethylacetamide (DMA) | 50 °C | ~98% |

This table summarizes common conditions for the catalytic removal of benzyl ether protecting groups.

Oxidation Reactions for D-Ring Hydroxylation

To convert a precursor like this compound into estetrol, hydroxyl groups must be introduced at the C15 and C16 positions of the steroid's D-ring. This transformation requires highly regio- and stereoselective oxidation methods. While classical chemical methods can be challenging due to the multiple reactive C-H bonds in the steroid nucleus, biocatalytic approaches have proven to be exceptionally effective.

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates, including steroids. These enzymes are renowned for their ability to perform hydroxylations at specific and non-activated carbon atoms with high precision. Several bacterial P450s have been identified and engineered to selectively hydroxylate steroids at various positions, including the C16 position of the D-ring. For example, CYP154C3 from Streptomyces griseus has been shown to catalyze the regio- and stereospecific hydroxylation of various steroids at the 16α position. Similarly, the natural biosynthesis of estetrol in the fetal liver involves 15α- and 16α-hydroxylase enzymes, highlighting the biological precedent for these specific transformations.

The biocatalytic process typically involves using whole-cell systems (e.g., genetically engineered E. coli or yeast) that express the desired P450 enzyme. The steroid substrate is introduced to the cell culture, where the enzyme catalyzes the hydroxylation reaction. These biotransformations occur under mild, aqueous conditions and can provide high yields of the desired hydroxylated product, avoiding the need for harsh reagents and complex protecting group strategies that are often required in traditional chemical synthesis.

| Method | Catalyst/Enzyme | Substrate Type | Position of Hydroxylation | Key Features | Reference(s) |

| Biocatalysis | Cytochrome P450 CYP154C3 | Various Steroids | 16α | High regio- and stereospecificity. | |

| Biocatalysis | Engineered P450BM3 Mutants | Testosterone and other steroids | 16α/β | High activity and selectivity achieved through directed evolution. | |

| Biocatalysis | Cytochrome P450 CYP105D18 | Various Steroids | A-ring and B-ring | H₂O₂-driven, avoids expensive cofactors. | |

| Chemical Synthesis | Osmium Tetroxide (OsO₄) | Alkenes on steroid D-ring | Vicinal Diols | Used for dihydroxylation of unsaturated steroid precursors. |

This table outlines key methods for the hydroxylation of the steroid D-ring.

Modern Flow Chemistry and Biocatalytic Approaches in Steroid Synthesis

The synthesis of complex molecules like steroids is increasingly benefiting from modern technologies such as continuous flow chemistry and the integration of biocatalysis. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and straightforward scalability.

In the context of steroid synthesis, flow chemistry has been applied to various transformations, including hydrogenations. Catalytic hydrogenation for benzyl group removal can be performed in a flow setup by passing the substrate solution and hydrogen gas through a packed-bed reactor containing the immobilized catalyst (e.g., Pd/C). This approach allows for continuous production, efficient catalyst use, and easy separation of the product from the catalyst.

Furthermore, the convergence of flow chemistry and biocatalysis presents a powerful tool for steroid modification. Enzymes, such as P450s for hydroxylation, can be immobilized within a flow reactor. A solution of the steroid substrate is then continuously passed over the immobilized enzyme, allowing for a highly efficient and controlled biocatalytic transformation. This method not only enhances the productivity of the enzymatic reaction but also simplifies downstream processing, as the enzyme is retained within the reactor. The integration of these technologies streamlines multi-step syntheses, reduces waste, and provides a more sustainable and efficient route to valuable steroidal compounds.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Optimizing reaction conditions is crucial for maximizing yields and purity, particularly on an academic (laboratory) scale where material conservation is important.

For the catalytic hydrogenation of the benzyl group, several factors can be fine-tuned. The choice of catalyst is critical; while 10% Pd/C is common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) may offer better activity for more challenging substrates. Catalyst loading can often be reduced from stoichiometric amounts to catalytic (e.g., 5-10 mol%) to minimize costs and simplify purification. Solvents also play a significant role; polar solvents like ethanol or methanol are generally effective. The optimization process may involve screening different catalysts, adjusting hydrogen pressure, and modifying the temperature to find the ideal balance between reaction rate and selectivity. Pre-treatment of the catalyst can also be employed to suppress unwanted side reactions.

In biocatalytic D-ring hydroxylation , optimization focuses on both the enzyme and the reaction environment. Directed evolution and rational design can be used to engineer P450 enzymes with improved activity, selectivity, and stability. On the process side, parameters such as pH, temperature, substrate concentration, and cofactor regeneration systems are optimized to ensure the enzyme functions at its peak efficiency. For whole-cell biocatalysis, the composition of the culture medium and the timing of substrate addition can dramatically impact the final product yield.

When using flow chemistry , optimization involves adjusting the flow rate to control the residence time, which directly impacts reaction conversion. Temperature and pressure can be precisely controlled to accelerate reaction rates and maintain reactive intermediates in the liquid phase. The design of the reactor itself, such as the dimensions of a packed-bed or the path length in a photochemical reactor, is also a key optimization parameter. The integration of automated systems with flow reactors allows for high-throughput experimentation and the use of algorithms to rapidly identify optimal reaction conditions.

Spectroscopic Characterization and Advanced Analytical Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-O-Benzyl Estetrol (B1671307) 17-Acetate, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the confirmation of its complex steroidal framework, as well as the presence and connectivity of the benzyl (B1604629) and acetate (B1210297) protecting groups.

¹H NMR data for 17-acetyl-3-benzyl estetrol has been reported, confirming the structure of the compound. newdrugapprovals.org The spectrum, recorded in deuterated chloroform (CDCl₃) at 200 MHz, displays characteristic signals that correspond to the aromatic protons of the benzyl group and the steroidal A-ring, the benzylic methylene protons, and the protons of the steroidal skeleton. The acetyl group at the 17-position is confirmed by a sharp singlet, while the methyl group at the 13-position also presents as a distinct singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for 3-O-Benzyl Estetrol 17-Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.49 | m | 5H | Aromatic protons (Benzyl group) |

| 7.27 | d (J = 8.4 Hz) | 1H | Aromatic proton (Steroid A-ring) |

| 6.84 | dd (J₁ = 2.6 Hz, J₂ = 8.4 Hz) | 1H | Aromatic proton (Steroid A-ring) |

| 6.81 | d (J = 2.4 Hz) | 1H | Aromatic proton (Steroid A-ring) |

| 5.11 | s | 2H | Benzylic protons (-OCH₂Ph) |

| 4.45 | d (J = 4.4 Hz) | 1H | Steroidal proton |

| 4.11 | m | 3H | Steroidal protons |

| 3.12 | m | 1H | Steroidal proton |

| 2.95 | m | 2H | Steroidal protons |

| 2.46 - 1.64 | m | 10H | Steroidal protons |

| 2.24 | s | 3H | Acetate methyl protons (-COCH₃) |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (molecular formula C₂₇H₃₂O₅), the expected molecular weight is approximately 436.54 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

While a specific mass spectrum for this compound is not provided in the available literature, the fragmentation pattern under techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be predicted. Key fragmentation pathways would likely involve:

Loss of the acetate group: A neutral loss of acetic acid (CH₃COOH, 60 Da) or the acetyl group as a radical.

Cleavage of the benzyl group: Loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group.

Water loss: Dehydration from the steroid's hydroxyl groups.

Cleavage of the steroid rings: Complex fragmentation of the steroidal core, providing a characteristic fingerprint for the molecule.

This technique is also crucial for impurity profiling, allowing for the detection and potential identification of synthesis-related byproducts or degradation products, even at trace levels.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of pharmaceutical compounds and for separating closely related isomers. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed. Purity levels exceeding 95% are often reported for this compound. nih.gov

While a specific, detailed analytical method for this compound is not fully described in the literature, a typical method for related estrogens can be outlined. Such a method would likely utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity.

Table of Typical HPLC Parameters for Estrogen Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient of water and an organic solvent like acetonitrile or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry, typically at 220-230 nm or 280 nm |

| Column Temperature | 30 °C |

This method allows for the separation of this compound from potential impurities, including starting materials, reagents, and side-products from the synthesis. It is also capable of separating different stereoisomers, which is critical for ensuring the correct isomeric form of the final product.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and efficient technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC is used to determine when the starting materials have been consumed and the desired product has been formed. newdrugapprovals.org

The choice of the mobile phase (eluent) is crucial for achieving good separation on the TLC plate, which is typically coated with silica gel. For the debenzylation of 17-acetyl-3-benzyl estetrol to 17-acetyl estetrol, a solvent system of heptanes and ethyl acetate in a 1:1 ratio has been used, with the product having a retention factor (Rf) of 0.2. newdrugapprovals.org For a precursor in the synthesis, a 4:1 mixture of heptanes and ethyl acetate was used, resulting in an Rf of 0.25. sigmaaldrich.com After development, the spots can be visualized under UV light or by staining with a chemical reagent such as cerium phosphomolybdate.

Interactive Data Table: TLC Parameters in the Synthesis of Estetrol Derivatives

| Compound/Reaction Step | Solvent System (v/v) | Rf Value |

|---|---|---|

| Debenzylation of 17-acetyl-3-benzyl estetrol | Heptanes/Ethyl Acetate (1:1) | 0.2 |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to related derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While there is no specific X-ray crystal structure reported for this compound in the searched literature, data for the parent compound, estetrol, and its solvates are available.

The analysis of estetrol monohydrate and estetrol methanol hemisolvate crystals has confirmed the absolute stereochemistry of the core steroidal structure. These studies provide a detailed picture of the bond lengths, bond angles, and the conformation of the steroid rings. This information is directly relevant to this compound, as the core stereochemistry is expected to be retained during the benzylation and acetylation reactions. Therefore, the crystallographic data of estetrol serves as a crucial reference for confirming the stereochemical integrity of its derivatives.

Molecular and Cellular Interaction Studies of Estetrol Derivatives

Estrogen Receptor (ER) Binding Affinity and Selectivity Profiling of 3-O-Benzyl Estetrol (B1671307) 17-Acetate (ERα vs. ERβ)

The interaction with estrogen receptors (ERs) is the initiating step for estrogenic activity. Estrogens exert their effects through two primary subtypes, ERα and ERβ, which have distinct tissue distributions and can mediate different physiological responses. nih.gov The parent compound, estetrol (E4), demonstrates a moderate binding affinity for both human estrogen receptors. mdpi.com However, it displays a clear preference for ERα, with a four- to five-fold higher affinity for ERα compared to ERβ. newdrugapprovals.org

Specifically, the binding affinity of estetrol for ERα has a reported equilibrium dissociation constant (Ki) of approximately 4.9 nM, while its affinity for ERβ is around 19 nM. newdrugapprovals.org In comparative terms, estetrol's affinity for estrogen receptors is lower than that of estradiol (B170435) (E2), the primary human estrogen. newdrugapprovals.orgnih.gov Its binding affinity is estimated to be about 0.3% to 6.25% of that of estradiol, establishing it as a weaker estrogen in direct receptor binding assays. newdrugapprovals.orgnih.gov

As a protected derivative, 3-O-Benzyl Estetrol 17-Acetate is expected to have a significantly lower binding affinity for ERα and ERβ than estetrol itself. The bulky benzyl (B1604629) and acetate (B1210297) groups would sterically hinder the precise fit required for high-affinity binding to the ligand-binding pocket of the receptors. uthscsa.edu The primary mechanism of action for this compound would be as a prodrug, which, after administration, undergoes enzymatic cleavage to release the active molecule, estetrol. Therefore, the receptor binding profile of the parent compound, estetrol, is the most relevant indicator of its ultimate biological activity.

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity Preference |

|---|---|---|---|

| Estetrol (E4) | ERα | ~4.9 nM | 4- to 5-fold for ERα |

| Estetrol (E4) | ERβ | ~19 nM |

Investigation of Ligand-Induced Estrogen Receptor Conformation and Dimerization (In Vitro)

The binding of a ligand to the estrogen receptor's ligand-binding domain induces a critical conformational change in the receptor's structure. nih.gov This structural shift is essential for the subsequent steps of receptor activation, including the dissociation from heat shock proteins, receptor dimerization (forming ER-ER homodimers or heterodimers), and the recruitment of co-regulator proteins (coactivators or corepressors).

Studies on estetrol have shown that despite its lower binding affinity compared to estradiol, it effectively induces a conformational state in ERα that permits the recruitment of coactivators. nih.gov The crystal structure of the ERα ligand-binding domain when bound to estetrol is remarkably similar to its structure when bound to estradiol. nih.govdrugbank.com This structural similarity explains its ability to activate the receptor's two activation functions, AF-1 and AF-2, and to recruit key coactivators like SRC3, albeit with a slightly lower affinity for the coactivator complex compared to the estradiol-bound receptor. nih.gov

Specific in vitro studies analyzing the direct impact of this compound on ER conformation and dimerization are not extensively documented. However, based on its chemical structure as a protected estetrol, it is presumed that the compound itself would be largely inactive in inducing these changes. Its biological significance lies in its capacity to be metabolized to estetrol, which then acts as the direct ligand to induce the necessary conformational shifts and subsequent dimerization of the estrogen receptors, thereby initiating the signaling cascade.

Molecular Mechanisms of Estrogen Receptor Modulation by Estetrol Analogues (e.g., Agonism/Antagonism in Cell-Based Reporter Assays)

Estetrol (E4) exhibits a unique profile of estrogen receptor modulation, distinguishing it from classical estrogens. It is characterized as a "Native Estrogen with Selective action in Tissues" (NEST), reflecting its ability to act as an agonist in some cellular contexts while acting as an antagonist in others. imsociety.org

In cell-based reporter assays, estetrol demonstrates clear agonistic activity on nuclear ERα. It can stimulate the transcription of estrogen-responsive genes, and this effect is mediated by ERα, as it can be blocked by ER antagonists like fulvestrant (B1683766) and tamoxifen. nih.gov However, a key feature of estetrol is its differential action on nuclear versus membrane-initiated ERα signaling. While it functions as an agonist for nuclear ERα pathways, it does not activate, and can even antagonize, the rapid, non-genomic signaling pathways initiated by membrane-associated ERα. nih.govimsociety.org This uncoupling of nuclear and membrane signaling is a distinctive feature of estetrol's mechanism.

For instance, in breast cancer cell lines, estetrol acts as a weak agonist, stimulating proliferation at a rate approximately 100 times less potent than estradiol. nih.gov Notably, when co-administered with estradiol, estetrol can antagonize the potent proliferative effects of estradiol on breast epithelial cells. nih.govkup.at

As a derivative, this compound would be evaluated in cell-based assays for its ability to be converted into active estetrol. Studies on other 3-O-benzyl estrone (B1671321) analogs have demonstrated that such compounds can exert remarkable estrogenic activities in luciferase reporter gene assays, indicating that the benzyl group can be effectively cleaved in cellular models to release the active estrogen. mdpi.com Therefore, this compound is expected to indirectly produce the characteristic mixed agonist/antagonist profile of estetrol in relevant cell-based systems.

Effects on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt) in Academic Cell Line Models

The activation of estrogen receptors can trigger a cascade of downstream cellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. Among the most important are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. nih.govnih.gov These pathways can be activated through both the genomic (nuclear) and non-genomic (membrane-initiated) actions of estrogens.

The unique mechanism of estetrol (E4) leads to a distinct pattern of signaling pathway activation. Because E4 selectively activates nuclear ERα while failing to engage membrane ERα, it does not effectively trigger pathways dependent on membrane-initiated steroid signaling (MISS). nih.gov For example, studies have shown that while estradiol rapidly activates endothelial Nitric Oxide Synthase (eNOS) through membrane ERα signaling, a process involving the PI3K/Akt pathway, estetrol fails to induce this effect. nih.govdrugbank.com

This selective action suggests that estetrol, and by extension its derivatives like this compound upon conversion, would primarily influence cellular processes through nuclear-initiated gene regulation. The impact on MAPK and PI3K/Akt pathways would be secondary to the transcriptional changes induced by nuclear ERα activation rather than through the rapid, direct activation seen with other estrogens like estradiol. Direct studies specifically examining the effects of this compound on these signaling pathways in academic cell line models remain to be conducted, but its activity profile would be dictated by its conversion to estetrol.

Comparative Molecular Pharmacology with Parent Estetrol and Other Estrogenic Steroids

The pharmacological profile of this compound is best understood by comparing the properties of its active form, estetrol (E4), with other well-known estrogenic steroids such as estradiol (E2) and the potent synthetic estrogen ethinylestradiol (EE).

Binding Affinity and Potency : Estetrol has a lower binding affinity for ERα and ERβ compared to both E2 and EE. nih.gov Consequently, its in vivo estrogenic potency is significantly lower, estimated to be only about 2-3% of that of estradiol. newdrugapprovals.org This contrasts sharply with EE, which is a highly potent estrogen known for its strong effects on hepatic protein synthesis. nih.gov

Mechanism of Action : The most striking difference lies in the mechanism of ERα activation. E2 and EE act as full agonists on both nuclear and membrane ERα. In contrast, estetrol is a selective activator of nuclear ERα, while being inactive or even antagonistic at membrane ERα. nih.gov This uncoupling of signaling pathways is unique to estetrol among clinically used estrogens and may contribute to its distinct safety profile, particularly concerning its minimal impact on liver function and hemostasis parameters. kup.at

Metabolism : Estetrol is a metabolic end-product and is not significantly metabolized into other estrogenic compounds. kup.at This is different from E2, which can be converted to estrone (E1), and EE, which undergoes extensive metabolism. nih.gov As a protected derivative, this compound is designed to be metabolized, but its purpose is to release the stable parent compound, estetrol.

This comparative profile highlights estetrol as a natural estrogen with unique pharmacological properties. Its derivative, this compound, represents a synthetic modification aimed at delivering this unique estrogen for potential therapeutic applications.

| Feature | This compound | Estetrol (E4) | Estradiol (E2) | Ethinylestradiol (EE) |

|---|---|---|---|---|

| Type | Synthetic Derivative / Prodrug | Natural Estrogen | Natural Estrogen | Synthetic Estrogen |

| ER Binding Affinity | Presumed Very Low (Inactive Form) | Low to Moderate | High | Very High |

| ERα vs ERβ Selectivity | N/A (Activity via Estetrol) | ~4-5 fold for ERα | Slight preference for ERα | Higher for ERα vs ERβ |

| Nuclear ERα Action | Agonist (via Estetrol) | Agonist | Agonist | Agonist |

| Membrane ERα Action | Inactive/Antagonist (via Estetrol) | Inactive/Antagonist | Agonist | Agonist |

Structure Activity Relationship Sar Analysis of Estetrol and Its Modified Analogues

Influence of the 3-O-Benzyl Group on Estrogen Receptor Binding and Cellular Activity

The introduction of a benzyl (B1604629) group at the 3-position of the estetrol (B1671307) scaffold, creating 3-O-Benzyl Estetrol 17-Acetate, serves primarily as a protective measure during chemical synthesis. scbt.comnewdrugapprovals.org This modification temporarily masks the phenolic hydroxyl group, which is a key pharmacophoric feature for estrogen receptor (ER) binding.

The phenolic hydroxyl group at the C-3 position of the A-ring in estrogens is crucial for high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It acts as a hydrogen bond donor, interacting with key amino acid residues within the receptor's ligand-binding pocket. By capping this hydroxyl group with a bulky benzyl substituent, direct interaction with the receptor is sterically hindered. Consequently, this compound in its intact form is expected to have significantly reduced binding affinity for estrogen receptors compared to the parent molecule, estetrol.

Studies on other benzyl-containing compounds have shown varied effects on ER-mediated pathways. For instance, benzylparaben can displace estradiol (B170435) from the estrogen receptor and elicit estrogenic responses, although at much higher concentrations than estradiol. nih.gov Similarly, n-butyl benzyl phthalate (B1215562) (BBP) has demonstrated estrogenic effects in vitro, with the parent compound being the active molecule. nih.gov However, in the case of this compound, the benzyl group is intended to be a temporary modification. The compound is considered a protected form or a prodrug of estetrol. scbt.com Its biological activity in a cellular context would be contingent on the metabolic cleavage of the benzyl ether to release the active estetrol molecule.

The table below summarizes the expected impact of the 3-O-benzyl modification on ER binding.

| Compound | 3-Position Group | Expected Estrogen Receptor (ER) Binding Affinity | Rationale |

|---|---|---|---|

| Estetrol (E4) | -OH (Hydroxyl) | Active | The phenolic hydroxyl group is a key pharmacophore for hydrogen bonding with the ER. |

| This compound | -OCH2Ph (Benzyloxy) | Inactive / Very Low | The bulky benzyl group sterically hinders the crucial interaction with the ER ligand-binding pocket. |

Impact of Stereochemical Variations within the Estetrol Scaffold on Biological Properties

Stereochemistry is a critical determinant of the biological activity of steroids. The specific spatial arrangement of atoms and functional groups dictates the molecule's ability to fit into the ligand-binding pocket of its receptor. Estetrol possesses a unique stereochemical configuration, characterized by four hydroxyl groups at positions C-3, C-15, C-16, and C-17, with a specific α-configuration for the hydroxyls at C-15 and C-16 (15α, 16α). nih.gov

This distinct stereochemistry is fundamental to estetrol's unique pharmacological profile. While estetrol binds to both ERα and ERβ, it displays a moderate preference for ERα. newdrugapprovals.orgabmole.com The crystal structure of the ERα ligand-binding domain bound to estetrol is very similar to that when bound to the more potent 17β-estradiol. embopress.orgresearchgate.net Despite this, estetrol acts as a selective nuclear ERα activator, distinguishing it from classical estrogens like estradiol which activate both nuclear and membrane-initiated ERα signaling pathways. researchgate.netnih.gov This selective action is thought to underlie estetrol's more favorable safety profile, with minimal effects on the liver and breast tissue proliferation. nih.gov

Comparison of this compound's SAR Profile with Other Synthetic Steroid Derivatives

The SAR profile of this compound, as a prodrug of estetrol, can be contrasted with other synthetic steroid derivatives based on the properties of the parent compound, estetrol.

Compared to Ethinyl Estradiol (EE): EE, a potent synthetic estrogen commonly used in oral contraceptives, has a high oral bioavailability due to the 17α-ethinyl group, which hinders its metabolism. However, this modification also contributes to a significant impact on liver protein synthesis and an increased risk of thromboembolic events. researchgate.net Estetrol, in contrast, shows a much lower impact on hepatic parameters. nih.govresearchgate.net The SAR of estetrol, with its four hydroxyl groups, leads to a different metabolic pathway and a selective ERα activation profile that is distinct from the strong, non-selective activation by EE. nih.gov

Compared to Estradiol Esters (e.g., Estradiol Valerate): Like this compound, estradiol valerate (B167501) is a prodrug that requires hydrolysis to release the active hormone. The principle of using an ester moiety to prolong activity is the same. However, the active molecule released is different. Estradiol is a potent, non-selective estrogen, whereas estetrol has a profile of selective ERα modulation. researchgate.netnih.gov

Compared to Designer Steroids: Many designer anabolic steroids feature modifications to enhance anabolic activity and metabolic stability, such as A-ring fusion with heterocyclic systems (e.g., furazadrol) or halogenation. researchgate.net These modifications are designed to maximize androgen receptor activation while minimizing estrogenic or other side effects. This contrasts with the SAR of this compound, which is designed as a prodrug for a selective estrogen, prioritizing a specific ER modulation profile for applications like contraception or hormone therapy. nih.gov

The table below provides a comparative overview.

| Compound Class | Key SAR Feature | Primary Biological Effect | Receptor Interaction Profile |

|---|---|---|---|

| Estetrol (from its prodrug) | Four hydroxyl groups, specific stereochemistry | Estrogenic | Selective nuclear ERα activation |

| Ethinyl Estradiol (EE) | 17α-ethinyl group | Potent Estrogenic | Potent, non-selective ER activation (nuclear and membrane) |

| Estradiol Esters | C-17 ester moiety | Estrogenic (as prodrugs of estradiol) | Non-selective ER activation after hydrolysis |

| Designer Anabolic Steroids | Varied modifications (e.g., heterocyclic fusion, halogenation) | Primarily Anabolic | Targeted for high androgen receptor affinity |

Computational Chemistry Approaches to SAR Elucidation (e.g., QSAR, Pharmacophore Modeling)

While specific computational studies on this compound are not widely published, computational chemistry techniques are powerful tools for elucidating the SAR of steroid analogues.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies could be employed to understand the relationship between the structural features of estetrol analogues and their biological activity. nih.govpharmacophorejournal.com By creating a model based on a series of related compounds with known ER binding affinities or cellular activities, QSAR can identify which steric and electronic properties are critical for activity. For instance, a QSAR model could quantify the negative impact of a bulky substituent at the 3-position or predict the optimal chain length for the C-17 ester to balance metabolic stability and hydrolysis rate.

Pharmacophore Modeling: A pharmacophore model for estetrol and its analogues can be generated based on the common structural features required for ER binding. nih.govnih.gov This model would likely include a hydrogen bond donor feature (the 3-OH group), a hydrophobic core (the steroid scaffold), and potentially other hydrogen bond donor/acceptor sites corresponding to the D-ring hydroxyls. nih.gov Such a model would visually confirm why this compound is inactive, as the benzyl group would clash with the hydrogen bond donor feature of the pharmacophore. This approach is invaluable for virtual screening of new potential ligands and for designing novel derivatives with improved properties. youtube.com

Molecular Docking: Docking simulations can be used to predict the binding mode of estetrol and its analogues within the ER ligand-binding pocket. These simulations could provide insights into the specific amino acid interactions, binding energies, and the conformational changes induced in the receptor upon ligand binding. Docking this compound would likely show poor binding scores and steric clashes, providing a molecular-level explanation for its lack of direct receptor interaction.

These computational approaches, when combined with experimental data, provide a comprehensive understanding of the SAR of estetrol derivatives and can guide the rational design of new compounds with tailored pharmacological profiles.

Biochemical Pathways and in Vitro/in Vivo Metabolism of Estetrol Derivatives Excluding Human Clinical Metabolism

Enzymatic De-acetylation and De-benzylation Pathways in Hepatic Microsomes and Other in vitro Systems

The initial and primary metabolic transformations of 3-O-Benzyl Estetrol (B1671307) 17-Acetate are expected to involve the cleavage of the 17-acetate ester and the 3-O-benzyl ether. These reactions are catalyzed by distinct enzyme systems predominantly found in hepatic microsomes and other tissue preparations used in in vitro metabolism studies.

De-acetylation: The hydrolysis of the 17-acetate ester is anticipated to be a rapid and efficient process mediated by carboxylesterases (CEs). nih.govnih.gov These enzymes are abundantly expressed in the liver and are responsible for the hydrolysis of a wide variety of ester-containing compounds, including many prodrugs. nih.govnih.gov The de-acetylation of 3-O-Benzyl Estetrol 17-Acetate would yield 3-O-Benzyl Estetrol.

De-benzylation: The cleavage of the 3-O-benzyl ether is a more complex process, likely mediated by cytochrome P450 (CYP) enzymes through oxidative O-dealkylation. This process involves the hydroxylation of the benzylic carbon, leading to an unstable hemiacetal intermediate that spontaneously cleaves to yield the free hydroxyl group at the C3 position (forming estetrol) and benzaldehyde. While the parent molecule, estetrol, shows minimal interaction with the hepatic CYP450 enzyme system, the presence of the benzyl (B1604629) group in this compound introduces a new substrate for these enzymes.

Identification and Characterization of Metabolites in Non-Human Biological Matrices (e.g., animal models, cell cultures)

Following administration to an in vitro system such as rat liver microsomes or in an animal model, the primary metabolites would likely be:

3-O-Benzyl Estetrol: Formed by the de-acetylation of the parent compound.

Estetrol 17-Acetate: Formed by the de-benzylation of the parent compound.

Estetrol (E4): Formed by the sequential or simultaneous de-acetylation and de-benzylation.

Further metabolism of the liberated estetrol would then proceed according to its known pathways, primarily through phase II conjugation reactions. In vitro studies with human hepatocytes and liver microsomes have shown that estetrol undergoes extensive phase II metabolism to form glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.netnih.gov Therefore, in non-human systems, it is highly probable that the following conjugated metabolites of estetrol would be identified:

Estetrol-glucuronides

Estetrol-sulfates

It is important to note that estetrol itself is considered a metabolic end-product, meaning it is not converted back into other active estrogens like estradiol (B170435) or estrone (B1671321). researchgate.netnih.gov

A hypothetical metabolic pathway for this compound in a non-human biological matrix is presented below:

| Precursor | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| This compound | 3-O-Benzyl Estetrol | Estetrol |

| Estetrol 17-Acetate | Estetrol-glucuronides | |

| Estetrol | Estetrol-sulfates |

Role of Specific Enzyme Systems (e.g., Esterases, Glucuronosyltransferases, Sulfotransferases, Cytochrome P450s) in Biotransformation

The biotransformation of this compound is a multi-step process involving several key enzyme systems.

Carboxylesterases (Esterases): These enzymes are critical for the initial hydrolysis of the 17-acetate group, a common modification in steroid chemistry to create prodrugs. nih.govnih.gov The activity of these enzymes is expected to be high in the liver. bohrium.com

Cytochrome P450s (CYPs): The CYP superfamily, particularly isoforms known to be involved in steroid metabolism, are the most likely candidates for the oxidative cleavage of the 3-O-benzyl ether. nih.govsemanticscholar.org While estetrol itself is a poor substrate for CYPs, the benzyl moiety provides a target for these enzymes.

UDP-Glucuronosyltransferases (UGTs): Once estetrol is formed, UGTs play a major role in its phase II metabolism by conjugating glucuronic acid to the hydroxyl groups of the estetrol molecule, thereby increasing its water solubility and facilitating its excretion. nih.govresearchgate.net

Sulfotransferases (SULTs): Similar to UGTs, SULTs are involved in the phase II conjugation of estetrol, adding a sulfonate group to form sulfate esters. nih.govresearchgate.net

The interplay of these enzyme systems dictates the rate of activation (cleavage of the benzyl and acetate (B1210297) groups) and deactivation (conjugation) of the parent compound and its metabolites.

Comparative Metabolic Stability Profiling of this compound with Related Estrogens (In Vitro)

Direct comparative metabolic stability data for this compound is not available in the scientific literature. However, a qualitative comparison can be inferred based on the metabolic profiles of estetrol and estradiol.

Estetrol is known for its high metabolic stability, particularly its resistance to phase I metabolism by CYP450 enzymes. nih.govunipv.it This is in contrast to estradiol, which undergoes significant CYP-mediated hydroxylation. nih.gov

The introduction of the 3-O-benzyl and 17-acetate groups to the estetrol backbone would likely alter its metabolic stability profile. The 17-acetate ester is expected to be rapidly hydrolyzed by carboxylesterases. The 3-O-benzyl ether presents a site for CYP-mediated metabolism that is absent in the parent estetrol molecule.

Therefore, it can be hypothesized that this compound would have a lower metabolic stability in vitro compared to estetrol, due to its susceptibility to both esterase and CYP450-mediated degradation. However, its metabolic stability would likely still be considerable when compared to more extensively metabolized estrogens like estradiol, especially concerning the core steroid structure which remains resistant to hydroxylation.

The following table provides a hypothetical comparative stability profile based on these inferences:

| Compound | Expected Primary Metabolic Pathways | Predicted In Vitro Metabolic Stability |

|---|---|---|

| This compound | De-acetylation (Carboxylesterases), De-benzylation (CYP450s), Glucuronidation/Sulfation of Estetrol | Moderate |

| Estetrol (E4) | Glucuronidation, Sulfation | High |

| Estradiol (E2) | Hydroxylation (CYP450s), Glucuronidation, Sulfation | Low to Moderate |

Theoretical and Computational Investigations of Estetrol Derivatives

Molecular Docking Studies of 3-O-Benzyl Estetrol (B1671307) 17-Acetate with Estrogen Receptor Subtypes

No published studies containing data on the binding affinities, interaction energies, or specific amino acid contacts between 3-O-Benzyl Estetrol 17-Acetate and estrogen receptor subtypes (ERα, ERβ) were identified.

Molecular Dynamics Simulations for Ligand-Receptor Binding Conformations and Stability

No research detailing molecular dynamics simulations for the this compound-estrogen receptor complex could be located. Therefore, data regarding the conformational stability, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) values, is not available.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

There are no accessible reports on the quantum chemical analysis of this compound. Information regarding its electronic structure, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or its molecular electrostatic potential, remains unpublished.

In Silico Prediction of Biotransformation Pathways and Metabolite Structures

No computational studies predicting the metabolic pathways or identifying the potential metabolite structures of this compound were found in the available scientific literature.

Future Perspectives and Emerging Research Directions

Development of 3-O-Benzyl Estetrol (B1671307) 17-Acetate as a Chemical Probe for ER-Mediated Signaling Pathways

The intricate mechanisms of estrogen receptor (ER)-mediated signaling pathways are central to understanding both normal physiology and various pathological conditions, including breast cancer. Chemical probes are essential tools for dissecting these pathways, allowing researchers to selectively activate or inhibit receptor functions and observe the downstream consequences.

3-O-Benzyl Estetrol 17-Acetate is well-suited for development as a chemical probe. In its current form, it is a "protected estetrol," meaning its reactive hydroxyl groups at the 3 and 17 positions are masked by benzyl (B1604629) and acetate (B1210297) groups, respectively. scbt.com This protection renders the molecule biologically inactive as a direct ligand for estrogen receptors. However, it serves as a crucial precursor or intermediate. Through controlled chemical deprotection, the active hormone, estetrol, can be released at specific times or locations within a research model.

This characteristic allows for its use in "pro-drug" type research applications, where the inactive compound is introduced into a biological system and subsequently converted to the active form. This approach can provide more precise control over the timing and concentration of ER activation, which is critical for studying the dynamic nature of signaling cascades. Future research will likely focus on refining methods to selectively deprotect the molecule within cellular environments to better probe the temporal and spatial dynamics of ER-α and ER-β activation and subsequent gene expression.

Applications in Advanced In Vitro Cellular and Molecular Assays for Steroid Hormone Research

The utility of this compound extends to its application in a variety of advanced in vitro assays. In steroid hormone research, having well-characterized standards and intermediates is fundamental for the validation and development of analytical methods.

Given its defined chemical structure and stability, this compound can serve as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are used to quantify the levels of steroids in complex biological samples or to monitor the progress of synthetic reactions. For instance, it could be used in quality control applications during the production of estriol (B74026) or related compounds. synzeal.com

Integration of this compound Research into Broader Steroid Biosynthesis and Metabolism Studies

While this compound is a synthetic molecule, its core structure is derived from estetrol, a natural estrogen produced by the human fetal liver during pregnancy. nih.gov Research into synthetic derivatives like this provides significant insights into the broader field of steroid biosynthesis and metabolism.

The synthesis of complex molecules such as estetrol and its analogues often involves multiple steps and the use of protecting groups, as exemplified by the benzyl and acetate moieties in this compound. scbt.comnih.gov Studying these synthetic routes helps researchers understand the chemical reactivity of different positions on the steroid nucleus. This knowledge is transferable to understanding how enzymes in the body might modify steroid hormones. For example, the chemical principles involved in adding or removing functional groups in the lab can mirror the enzymatic transformations (e.g., hydroxylation, glucuronidation) that occur during steroid metabolism in vivo.

Furthermore, by creating and studying stable, protected intermediates, researchers can more easily produce quantities of rare or difficult-to-isolate metabolites. These synthetic compounds can then be used as standards to identify and quantify metabolites in biological samples, helping to map out the complete metabolic pathways of natural estrogens like estetrol.

Exploration of Chemoenzymatic or Biocatalytic Routes for Sustainable Synthesis of Estetrol Analogues

Traditional chemical synthesis of complex steroids can be lengthy, costly, and often relies on harsh reagents and solvents. rsc.org A significant emerging direction in pharmaceutical and chemical manufacturing is the development of more sustainable and efficient synthetic methods. Chemoenzymatic and biocatalytic approaches, which utilize enzymes or whole microorganisms to perform specific chemical transformations, represent a promising frontier. uni-graz.at

The advantages of biocatalysis are numerous: reactions are often highly stereoselective, occur under mild conditions (ambient temperature and pressure), and are environmentally benign. nih.gov For the synthesis of estetrol analogues, enzymes such as ketoreductases, lipases, and transaminases could be employed to perform key steps with high precision, potentially reducing the number of protection and deprotection steps required in a traditional synthesis. nih.govresearchgate.net

Future research in this area will focus on identifying or engineering enzymes that can act on the steroid scaffold to create this compound or related valuable intermediates. semanticscholar.org This could involve screening microbial libraries for novel enzymatic activities or using directed evolution to tailor existing enzymes for improved stability, activity, and selectivity. uni-graz.at The successful application of biocatalysis would not only make the synthesis of these research compounds more sustainable but could also open up pathways to novel derivatives that are inaccessible through conventional chemistry. rsc.org

Q & A

Q. What analytical methods are recommended for characterizing 3-O-Benzyl Estetrol 17-Acetate in synthetic preparations?

Answer: High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is typically employed for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, particularly to verify the benzyl and acetate substitutions at the 3-O and 17-positions, respectively . SynZeal’s product documentation highlights compliance with pharmacopeial standards (e.g., USP/EP), which require validated methods for identity, assay, and impurity profiling .

Q. How can researchers assess the stability of this compound under laboratory storage conditions?

Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted, with periodic analysis via HPLC to monitor degradation products. Safety data sheets recommend storage at ambient temperature in airtight containers, avoiding light and moisture to prevent hydrolysis of the acetate group .

Q. What in vitro models are suitable for evaluating the estrogenic activity of 3-O-Benzyl Estetrol derivatives?

Answer: Estrogen receptor (ER) binding assays using human ER-α/ER-β transfected cell lines (e.g., HEK293) are standard. Competitive binding studies with 17β-estradiol as a reference agonist can quantify affinity. Functional assays (e.g., luciferase reporter gene assays) measure transcriptional activation, with attention to the partial agonist/antagonist effects observed in estetrol derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer: Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Firefighting protocols specify dry chemical extinguishers (not water) due to the compound’s flammability. Contaminated materials must be disposed of as hazardous waste, adhering to REACH and OSHA regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in thrombotic risk data between preclinical and clinical studies of estetrol derivatives?

Answer: Integrate in vitro coagulation assays (e.g., thrombin generation tests) with in vivo models (e.g., rodent venous thrombosis models). Clinical data from estetrol/drospirenone trials indicate reduced thrombin potential compared to ethinyl estradiol, but long-term human studies are needed to confirm safety . Methodological harmonization between species (e.g., protein C pathway sensitivity) is critical .

Q. What experimental strategies optimize the synthesis of this compound to minimize diastereomer formation?

Answer: Use stereoselective protecting groups (e.g., benzyl for 3-OH) and low-temperature acylation (0–5°C) for the 17-acetate group. Chromatographic purification (silica gel or preparative HPLC) is required to isolate the target isomer. Patent applications emphasize controlling reaction pH (<7) to prevent epimerization at C17 .

Q. How does the benzyl-protected form of estetrol influence its metabolic stability compared to free estetrol?

Answer: The 3-O-benzyl group reduces hepatic first-pass metabolism by blocking glucuronidation, as shown in rat hepatocyte models. However, the 17-acetate moiety may undergo esterase-mediated hydrolysis in plasma, requiring LC-MS/MS to quantify both parent compound and metabolites .

Q. What formulation challenges arise when incorporating this compound into solid dosage forms?

Answer: Granulation excipients (e.g., microcrystalline cellulose) must be screened for compatibility via stress testing (heat, humidity). Particle size distribution (2–50 µm) affects dissolution rates, requiring laser diffraction analysis. Patent data highlight the need for anhydrous processing to prevent ester degradation .

Q. How can receptor selectivity (ER-α vs. ER-β) of this compound be quantified in complex biological matrices?

Answer: Radioligand displacement assays using [³H]-estradiol and recombinant ER subtypes provide binding affinity ratios (Ki). Transcriptomic profiling (RNA-seq) of ER target genes (e.g., TFF1 for ER-α, PR for ER-β) in MCF-7 cells further elucidates selectivity .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer: Implement quality-by-design (QbD) approaches, including critical process parameter (CPP) identification (e.g., reaction time, catalyst loading). Process analytical technology (PAT) such as in-line FTIR monitors reaction progression. Orthogonal analytical methods (HPLC, NMR) ensure consistency in purity and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.